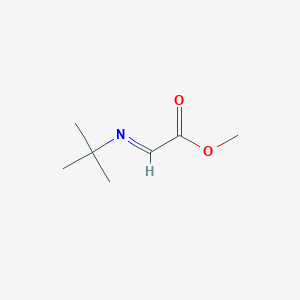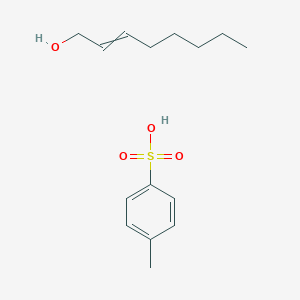![molecular formula C18H29ClN2O3 B14314846 4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride CAS No. 111296-89-0](/img/structure/B14314846.png)
4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C18H29ClN2O3. It is a pyridinium derivative, characterized by the presence of a carbamoyl group and a decyloxy substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the carbamoyl and decyloxy groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and stringent control of reaction conditions ensures the consistent quality and yield of the product. The final compound is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyridinium derivatives .
科学研究应用
4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to 4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride include:
- 3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride
- 4-Carbamoyl-1-(dodecyloxycarbonylmethyl)pyridinium chloride
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in certain contexts .
属性
CAS 编号 |
111296-89-0 |
|---|---|
分子式 |
C18H29ClN2O3 |
分子量 |
356.9 g/mol |
IUPAC 名称 |
decyl 2-(4-carbamoylpyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-2-3-4-5-6-7-8-9-14-23-17(21)15-20-12-10-16(11-13-20)18(19)22;/h10-13H,2-9,14-15H2,1H3,(H-,19,22);1H |
InChI 键 |
LSFNKASVMZWQRH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC(=O)C[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)



![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)

![3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14314820.png)

![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)
